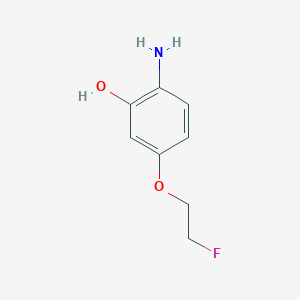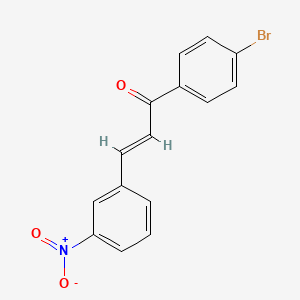
2-Amino-5-(2-fluoroethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-5-(2-fluoroethoxy)phenol” is a chemical compound that belongs to the class of phenols . Phenols are a diverse class of bioactive secondary metabolites and are of high and significant importance . They can be described as compounds that contain a phenol moiety .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an amino group and a fluoroethoxy group attached to a phenol moiety . The InChI code for this compound is 1S/C8H10FNO2/c9-3-4-12-6-1-2-7 (10)8 (11)5-6/h1-2,5,11H,3-4,10H2 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Bi(iii)-Catalyzed Aminooxygenation : A study by Li et al. (2020) demonstrates the use of a main group metal, Bi(iii), for catalyzing aminooxygenation of fluorinated propargyl amidines to produce 2-fluoroalkyl imidazole-5-carbaldehydes, where phenol plays a critical role in the reaction (Li et al., 2020).
DNA Research
- B/Z-DNA Transition Study : Solodinin et al. (2019) utilized a fluorinated compound similar to 2-Amino-5-(2-fluoroethoxy)phenol in the study of B/Z-DNA transition. They synthesized 5-Fluoro-2′-deoxycytidine to probe this transition using 19F NMR Spectroscopy, demonstrating the utility of fluorinated phenols in genetic research (Solodinin et al., 2019).
Fluorescence and Photo-Physical Studies
- ESIPT Inspired Fluorescent Derivatives : Padalkar et al. (2011) synthesized novel fluorescent derivatives inspired by Excited State Intramolecular Proton Transfer (ESIPT) using 2-substituted benzimidazole, benzoxazole, and benzothiazole, demonstrating the application of similar compounds in photophysical studies (Padalkar et al., 2011).
Molecular Docking and Antibacterial Studies
- Molecular Docking of Antibacterial Compounds : Vidhya et al. (2020) conducted a study on 2-chloro-5-fluoro phenol, which has structural similarities, using molecular docking methods to investigate its antibacterial properties. This highlights the potential of such compounds in developing antibacterial agents (Vidhya et al., 2020).
Protein-Phenolic Interactions
- Protein–Phenolic Interactions : A review by Ozdal et al. (2013) on protein–phenolic interactions can provide insights into how phenolic compounds like this compound might interact with proteins, affecting their structure and function (Ozdal et al., 2013).
Electrochemical Studies
- Electrochemical Transformations : Amani et al. (2021) explored the electrochemical oxidation of 4-amino phenol in the presence of 2-mercaptobenzimidazoles, offering a perspective on the electrochemical behavior of similar phenolic compounds (Amani et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Phenolic compounds have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Due to the high potential of phenolic compounds for applications in various industries such as pharmaceutical and food industries, the search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
Eigenschaften
IUPAC Name |
2-amino-5-(2-fluoroethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,11H,3-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHXWUOPLZGYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1699753-43-9 |
Source


|
| Record name | 2-amino-5-(2-fluoroethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B2537452.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2537453.png)
![N-(2-cyanophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2537457.png)

![3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2537459.png)
![2-({[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2537460.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2537463.png)


![N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2537469.png)
![ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2537470.png)
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2537471.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2537473.png)